

# 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

## CAS number and properties

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### Compound of Interest

Compound Name:	2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Cat. No.:	B1268430

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## Technical Guide: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

CAS Number: 79456-26-1

This document provides a comprehensive technical overview of **2-Amino-3-chloro-5-(trifluoromethyl)pyridine**, a key fluorinated building block for researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development.

## Chemical and Physical Properties

**2-Amino-3-chloro-5-(trifluoromethyl)pyridine** is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group and chlorine and amine substituents impart unique chemical properties that are leveraged in the development of bioactive compounds.

Table 1: Physicochemical Properties of **2-Amino-3-chloro-5-(trifluoromethyl)pyridine**

Property	Value	Reference(s)
CAS Number	79456-26-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClF <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	196.56 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to light yellow/orange crystalline powder	<a href="#">[5]</a>
Melting Point	86-90 °C (lit.)	<a href="#">[1]</a> <a href="#">[6]</a>
94.0-97.0 °C	<a href="#">[5]</a>	
Boiling Point	229.7 ± 40.0 °C at 760 mmHg	<a href="#">[6]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[6]</a>
InChI Key	WXNPZQIRDCDLJD- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1=C(C=NC(=C1Cl)N)C(F)(F)F	<a href="#">[2]</a>
Purity Assay	≥97%	<a href="#">[1]</a>

## Safety and Handling

Proper handling of **2-Amino-3-chloro-5-(trifluoromethyl)pyridine** is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE) and storage conditions.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Reference(s)
Pictogram	GHS07	Exclamation Mark	<a href="#">[1]</a>
Signal Word	Warning	<a href="#">[1]</a>	
Hazard Statements	H302	Harmful if swallowed.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
H412		Harmful to aquatic life with long lasting effects.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Precautionary Statements	P270	Do not eat, drink or smoke when using this product.	<a href="#">[3]</a> <a href="#">[5]</a>
P273		Avoid release to the environment.	<a href="#">[1]</a> <a href="#">[5]</a>
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	<a href="#">[1]</a> <a href="#">[3]</a>
P330		Rinse mouth.	<a href="#">[1]</a> <a href="#">[3]</a>
P501		Dispose of contents/container to an approved waste disposal plant.	<a href="#">[3]</a> <a href="#">[5]</a>

#### Recommended Handling and Storage:

- Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[\[1\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area.
- Storage: Store in a cool (10°C - 25°C), dry, and well-ventilated place.[\[3\]](#) Keep the container tightly closed.

# Applications in Research and Development

**2-Amino-3-chloro-5-(trifluoromethyl)pyridine** is a versatile building block primarily utilized in the synthesis of agrochemicals and as a scaffold for potential pharmaceutical compounds.[7][8] The trifluoromethylpyridine (TFMP) moiety is a key structural motif in many active ingredients due to the unique physicochemical properties imparted by the fluorine atoms.

## Agrochemical Synthesis

This compound is a crucial precursor for several commercial pesticides.

- Fungicides: It is a key intermediate in the synthesis of Fluopyram.[1] Fluopyram is a broad-spectrum fungicide that functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[6]
- Insecticides: A notable application is in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.[7] This compound belongs to the benzoylurea class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis.
- Nematicides: It is used in the preparation of the nematicide Fluazaindolizine.[9]

## Pharmaceutical Research

The pyridine nucleus substituted with amino, chloro, and trifluoromethyl groups is a pharmacophore of interest. Derivatives have been investigated for a range of biological activities, including potential anti-tumor properties.[9][10]

## Experimental Protocols & Workflows

The following sections detail methodologies for the synthesis of key derivatives using **2-Amino-3-chloro-5-(trifluoromethyl)pyridine** as a starting material.

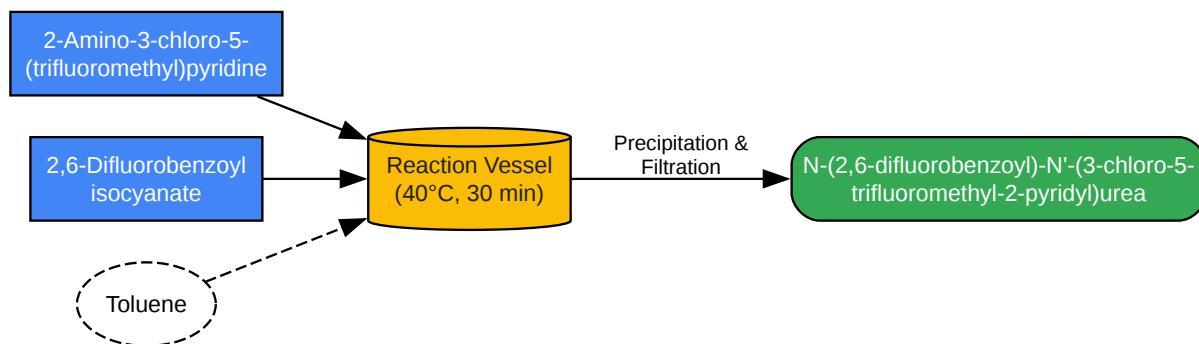
### Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

This protocol is based on the reaction described in U.S. Patent US4349681A for the creation of a potent insecticidal agent.[7]

Reaction Scheme: **2-Amino-3-chloro-5-(trifluoromethyl)pyridine** + 2,6-Difluorobenzoylisocyanate → N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

Methodology:

- Reactant Preparation: In a suitable reaction vessel, dissolve **2-Amino-3-chloro-5-(trifluoromethyl)pyridine** in an anhydrous, inert solvent such as toluene.
- Reaction Initiation: While stirring the solution, add an equimolar amount of 2,6-difluorobenzoylisocyanate.
- Reaction Conditions: Gently heat the reaction mixture to approximately 40°C.
- Monitoring: Maintain the temperature and continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture. The product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, may precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
- Purification: If necessary, the product can be further purified by recrystallization or column chromatography. The target compound is reported to have a melting point of 214-217°C.[7]



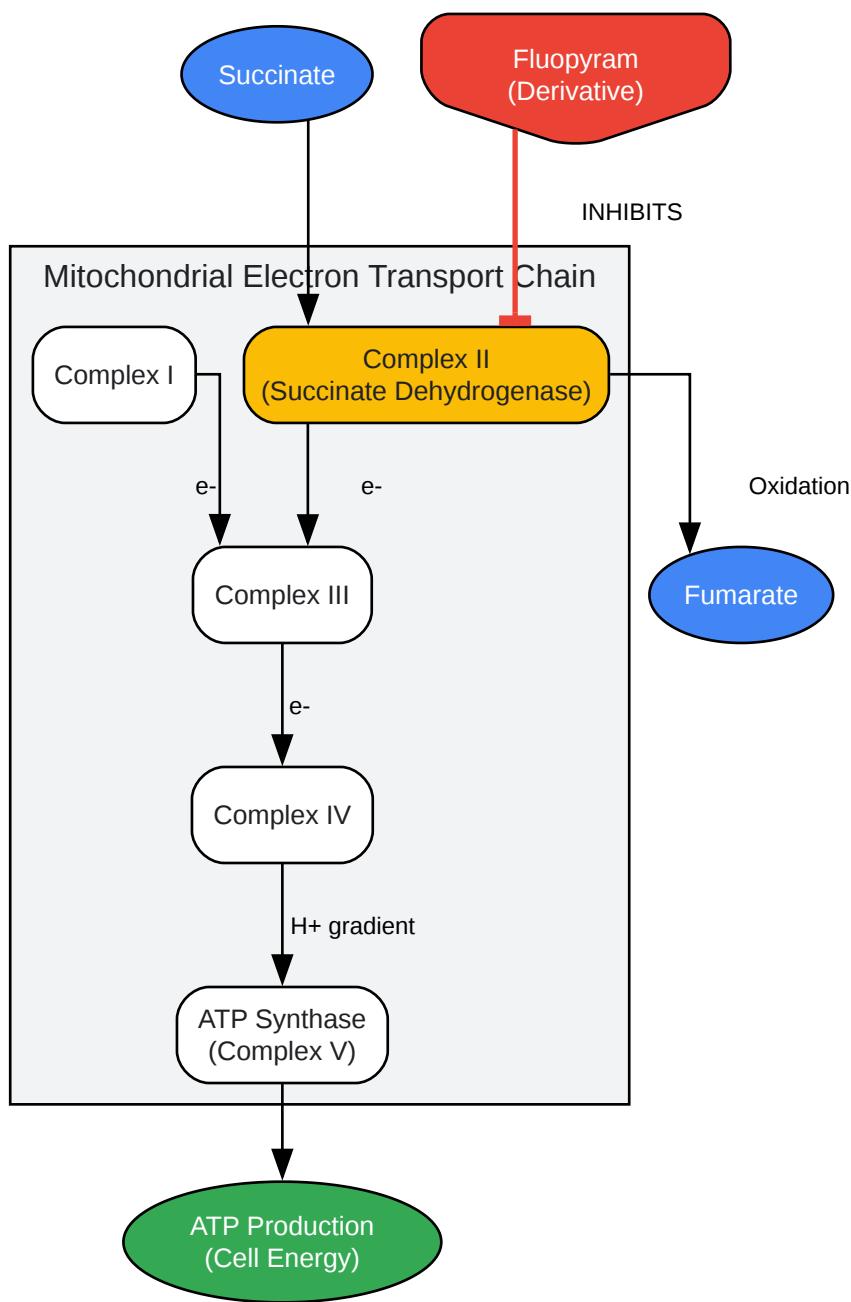
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Synthetic workflow for an insecticidal urea derivative.

## Biological Pathway Involvement of Derivatives

While **2-Amino-3-chloro-5-(trifluoromethyl)pyridine** is an intermediate, its derivatives have well-defined biological activities. For instance, Fluopyram, synthesized from a related intermediate, targets a critical metabolic pathway in fungi.

**Mechanism of Action:** Fluopyram is a Succinate Dehydrogenase Inhibitor (SDHI). It binds to Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.<sup>[6]</sup> This binding blocks the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production in the target pathogen, leading to fungal cell death.

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Mechanism of action for Fluopyram, an SDHI fungicide.

## Spectroscopic Data

Structural confirmation of **2-Amino-3-chloro-5-(trifluoromethyl)pyridine** is typically achieved through standard spectroscopic methods. While raw data is not presented here, analytical spectra are available for reference through various databases.

Table 3: Availability of Spectroscopic Data

Technique	Availability / Source
<sup>1</sup> H NMR	Available. Data provided by Tokyo Kasei Kogyo Company, Ltd. via PubChem.[11]
<sup>13</sup> C NMR	Available. Data provided by Tokyo Kasei Kogyo Company, Ltd. via PubChem.[11]
FT-IR	Available. Spectra provided by Aldrich and Wiley-VCH GmbH via PubChem.[11]
Mass Spec.	Available. GC-MS data provided by NIST via PubChem.[11]
UPLC/LC-MS	Analytical data available from commercial suppliers.[12]

A study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides detailed structural and spectroscopic analysis of the title compound.[10] Researchers are encouraged to consult this and other primary literature for in-depth spectral interpretation.

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